molecular formula C12H11ClN2O2 B2423964 N-(4-chlorophenyl)-2,4-dimethyloxazole-5-carboxamide CAS No. 847399-86-4

N-(4-chlorophenyl)-2,4-dimethyloxazole-5-carboxamide

Cat. No. B2423964
CAS RN: 847399-86-4
M. Wt: 250.68
InChI Key: KPOYYRCATRSCPW-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2,4-dimethyloxazole-5-carboxamide” is a compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The compound also contains a carboxamide group (CONH2), a chlorophenyl group (C6H4Cl), and two methyl groups (CH3).


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction . The carboxamide group could be introduced through a reaction with an appropriate carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the carboxamide group, and the chlorophenyl group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

As an oxazole derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions at the oxazole ring, or reactions at the carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of oxazole derivatives include moderate to high stability, and the ability to form hydrogen bonds .

Scientific Research Applications

Antitumor Activities

  • Synthesis and Antitumor Research : The synthesis of compounds similar to N-(4-chlorophenyl)-2,4-dimethyloxazole-5-carboxamide has been investigated for antitumor activities. For example, the synthesis of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide showed promising antitumor activities (Xin, 2012).

  • Anticancer Activity of Thiazole-5-Carboxamide Derivatives : A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, structurally similar to the target compound, were synthesized and evaluated for their anticancer activity against various cell lines. Some compounds showed significant activity (Cai et al., 2016).

Fluorescence Studies

  • Solvent Effect on Absorption and Fluorescence Spectra : The absorption and fluorescence spectra of carboxamides, structurally similar to the target compound, have been studied in different solvents, exploring their optical properties and potential applications in scientific research (Patil et al., 2011).

Synthesis and Biological Evaluation

  • Synthesis and Evaluation of Analogues for Biological Activities : Diaryl dihydropyrazole-3-carboxamides, related to the target compound, have been synthesized and evaluated for activities such as appetite suppression and body weight reduction in animal models (Srivastava et al., 2007).

  • Synthesis and Antimicrobial Activities : New compounds structurally similar to this compound have been synthesized and evaluated for antimicrobial activities. Some compounds exhibited significant inhibition of bacterial and fungal growth (Akbari et al., 2008).

Molecular Interaction Studies

  • Molecular Interaction with Receptors : The molecular interaction of analogues of the target compound with cannabinoid receptors has been studied, providing insights into their potential therapeutic applications (Shim et al., 2002).

  • Structure-Activity Relationships : Analysis of pyrazole derivatives as cannabinoid receptor antagonists provides insight into the structure-activity relationships of compounds related to this compound (Lan et al., 1999).

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety precautions. These might include avoiding inhalation or contact with skin or eyes, and not ingesting the compound .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its reactivity . Further studies could also explore its potential uses in various industries.

properties

IUPAC Name

N-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-11(17-8(2)14-7)12(16)15-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOYYRCATRSCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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